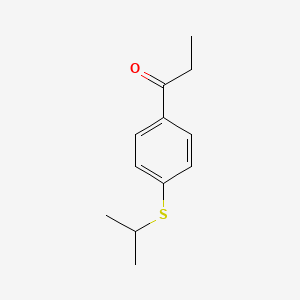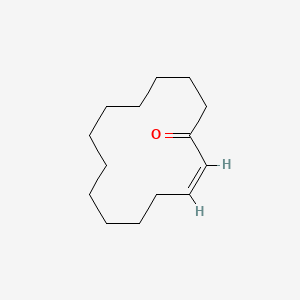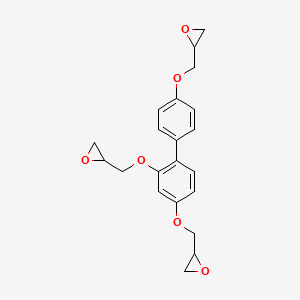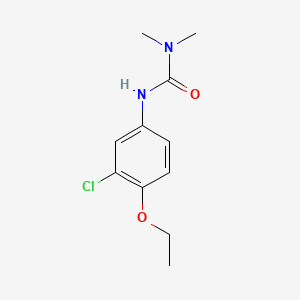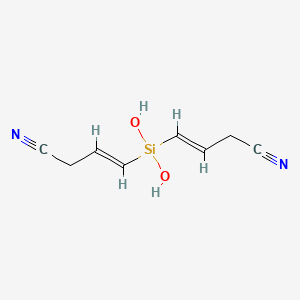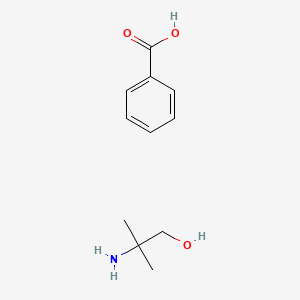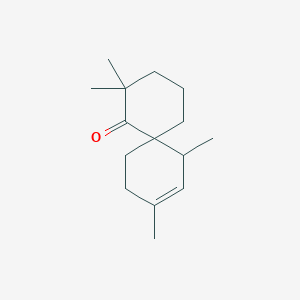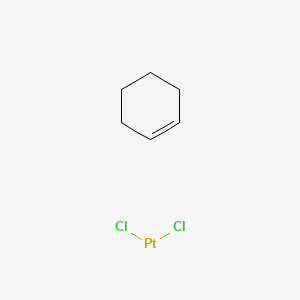![molecular formula C15H15F2NO B12657775 2-[[Bis(4-fluorophenyl)methyl]amino]ethanol CAS No. 84946-19-0](/img/structure/B12657775.png)
2-[[Bis(4-fluorophenyl)methyl]amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[Bis(4-fluorophenyl)methyl]amino]ethanol is an organic compound that features a combination of fluorinated aromatic rings and an ethanolamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[Bis(4-fluorophenyl)methyl]amino]ethanol typically involves the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to yield the final product. The reaction conditions often include the use of ethanol as a solvent and heating under reflux to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-[[Bis(4-fluorophenyl)methyl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-[[Bis(4-fluorophenyl)methyl]amino]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[[Bis(4-fluorophenyl)methyl]amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it has been shown to inhibit the activity of histone deacetylases, which play a critical role in gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-fluorophenyl)methanol: This compound shares the fluorinated aromatic rings but lacks the ethanolamine backbone.
4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: Similar in structure but contains a benzoic acid moiety instead of an ethanolamine group.
Uniqueness
2-[[Bis(4-fluorophenyl)methyl]amino]ethanol is unique due to its combination of fluorinated aromatic rings and an ethanolamine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in pharmaceuticals and materials science.
Propiedades
Número CAS |
84946-19-0 |
|---|---|
Fórmula molecular |
C15H15F2NO |
Peso molecular |
263.28 g/mol |
Nombre IUPAC |
2-[bis(4-fluorophenyl)methylamino]ethanol |
InChI |
InChI=1S/C15H15F2NO/c16-13-5-1-11(2-6-13)15(18-9-10-19)12-3-7-14(17)8-4-12/h1-8,15,18-19H,9-10H2 |
Clave InChI |
YWZXYBOYTASOSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)NCCO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


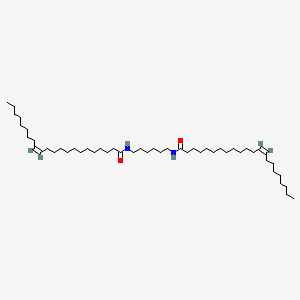
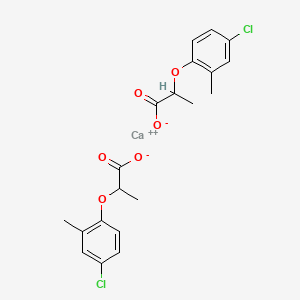
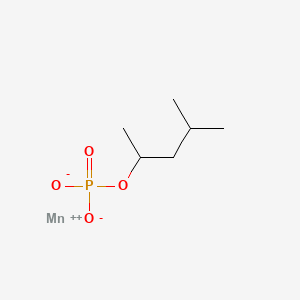
![[(1S,2S,7S,8R,13S)-15-[(1S,4R,4aS,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate](/img/structure/B12657714.png)
